![molecular formula C23H38N2O3 B14336804 Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester CAS No. 108735-83-7](/img/structure/B14336804.png)
Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester is a complex organic compound that contains 66 atoms, including 38 hydrogen atoms, 23 carbon atoms, 2 nitrogen atoms, and 3 oxygen atoms . This compound is known for its unique structure, which includes a nonyloxyphenyl group and a piperidinyl ethyl ester moiety.
Méthodes De Préparation
The synthesis of carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester can be achieved through several methods:
Reaction of Carbamoyl Chlorides with Alcohols: This method involves the reaction of carbamoyl chlorides with alcohols to form the desired ester.
Addition of Alcohols to Isocyanates: Alcohols can be added to isocyanates to produce carbamic acid esters.
Reaction of Carbonate Esters with Ammonia: This method involves the reaction of carbonate esters with ammonia to form the desired compound.
Analyse Des Réactions Chimiques
Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Applications De Recherche Scientifique
Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester involves the hydrolysis of the ester bond, producing a carbamic acid that subsequently loses carbon dioxide to yield the desired amine . This process involves several molecular targets and pathways, including the interaction with specific enzymes that catalyze the hydrolysis reaction.
Comparaison Avec Des Composés Similaires
Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester can be compared with other similar compounds, such as:
Carbamic acid, phenyl-, ethyl ester: This compound has a similar structure but lacks the nonyloxyphenyl group.
Carbamic acid, (3-chlorophenyl)-, ethyl ester: This compound contains a chlorophenyl group instead of the nonyloxyphenyl group.
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has an isopropyl group instead of the piperidinyl ethyl ester moiety.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
108735-83-7 |
|---|---|
Formule moléculaire |
C23H38N2O3 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
2-piperidin-1-ylethyl N-(3-nonoxyphenyl)carbamate |
InChI |
InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-18-27-22-14-12-13-21(20-22)24-23(26)28-19-17-25-15-9-8-10-16-25/h12-14,20H,2-11,15-19H2,1H3,(H,24,26) |
Clé InChI |
JHLSFAXNVYZWFR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Butyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14336723.png)
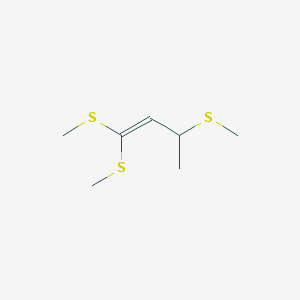
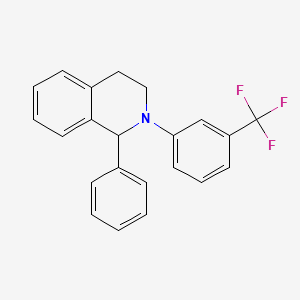
![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
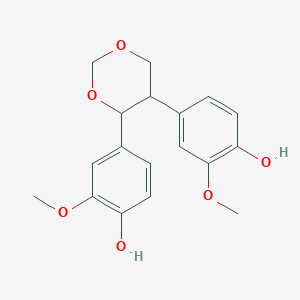
![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
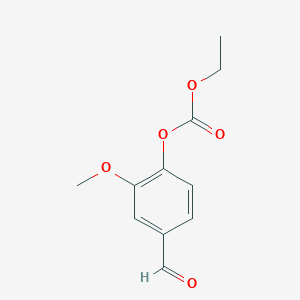
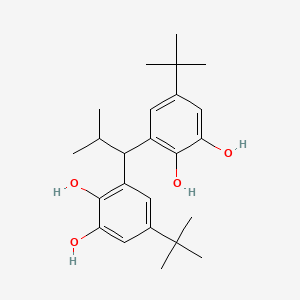
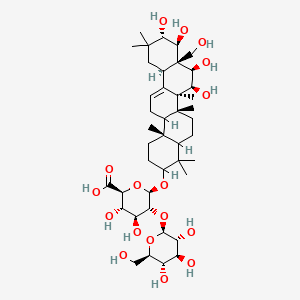
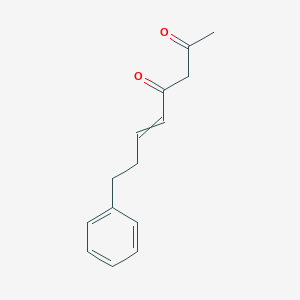
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
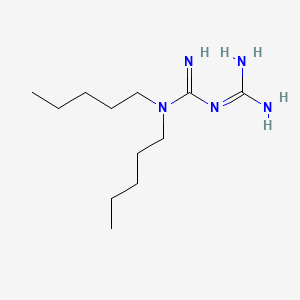

![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)
